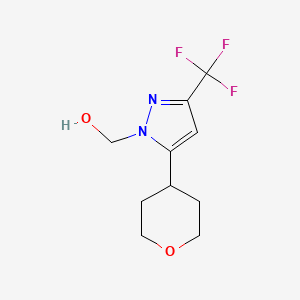
(5-(tetrahydro-2H-pyran-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol
Übersicht
Beschreibung
(5-(tetrahydro-2H-pyran-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol is a useful research compound. Its molecular formula is C10H13F3N2O2 and its molecular weight is 250.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-(tetrahydro-2H-pyran-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol represents a novel structure within the pyrazole family, which has garnered attention for its diverse biological activities. The unique combination of a tetrahydro-pyran moiety and a trifluoromethyl group enhances its pharmacological potential.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 251.22 g/mol. The structural characteristics contribute to its interaction with biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific compound has been studied for its effects on various biological pathways.
1. Anti-inflammatory Activity
Pyrazole compounds are known for their anti-inflammatory properties. In studies, derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
2. Anticancer Properties
The compound has been evaluated for its potential as an ALK5 inhibitor, which plays a crucial role in cancer progression and fibrosis. One study reported that a related pyrazole derivative inhibited ALK5 autophosphorylation with an IC50 value of 25 nM, showcasing its potential in cancer therapy .
3. Antimicrobial Activity
Pyrazole derivatives have also been tested against various bacterial strains. Compounds from the same family showed promising results against E. coli and Bacillus subtilis, indicating potential as antimicrobial agents .
Case Studies
Several studies have highlighted the biological activities of pyrazole compounds:
Case Study 1: Anti-inflammatory Effects
In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that some compounds exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Cancer Inhibition
A recent investigation into the anticancer properties of pyrazole derivatives revealed that specific compounds inhibited tumor growth in xenograft models without significant toxicity. This suggests a favorable therapeutic index for these compounds .
Data Tables
Eigenschaften
IUPAC Name |
[5-(oxan-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c11-10(12,13)9-5-8(15(6-16)14-9)7-1-3-17-4-2-7/h5,7,16H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDWBKPUUNYHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NN2CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















